Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various chemical applications. This compound, in particular, is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with the preparation of the thiophene ring, which can be achieved through the cyclization of appropriate precursors.
Functional Group Introduction: The chlorosulfonyl group can be introduced via chlorosulfonation reactions using reagents like chlorosulfonic acid.
Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Substitution: The methylphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfonamides or thiols.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorosulfonyl group can make it a reactive intermediate, allowing it to form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
- Methyl 4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-4-phenylthiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the specific combination of functional groups attached to the thiophene ring. This combination can impart distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H11ClO4S2 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-3-5-9(6-4-8)10-7-19-11(13(15)18-2)12(10)20(14,16)17/h3-7H,1-2H3 |
InChI Key |
ABYSYBYMFKPVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.